Pteleprenine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-9-methyl-7-(3-methylbut-2-enyl)-[1,3]dioxolo[4,5-h]quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10(2)5-6-12-15(20-4)11-7-8-13-16(22-9-21-13)14(11)18(3)17(12)19/h5,7-8H,6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWHRRGGVPCIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C3=C(C=C2)OCO3)N(C1=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169255 | |
| Record name | Pteleprenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17232-50-7 | |
| Record name | Pteleprenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017232507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pteleprenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Characterization of Pteleprenine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Pteleprenine Structure Determinationabdn.ac.uksigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure of organic molecules. sigmaaldrich.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, a comprehensive analysis using various NMR techniques is essential.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate chemical environment. The chemical shift (δ) of a proton is influenced by the electron density around it. slideshare.net Protons in electron-rich environments are shielded and appear at lower δ values (upfield), while those in electron-deficient environments are deshielded and appear at higher δ values (downfield). slideshare.net The integration of the peaks corresponds to the relative number of protons of each type, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule. libretexts.org
For this compound, one would expect to see distinct signals for the aromatic protons, the protons of the methoxy (B1213986) group, the N-methyl group, the prenyl side chain, and the methylenedioxy group. Unfortunately, a specific, publicly available ¹H NMR data table for this compound with detailed assignments could not be located in the conducted research. However, a hypothetical ¹H NMR data table for this compound would be structured as follows to present the chemical shifts, multiplicities, coupling constants (J), and assignments for each proton.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic Protons |
| Data not available | Data not available | Data not available | Methoxy Protons (-OCH₃) |
| Data not available | Data not available | Data not available | N-Methyl Protons (N-CH₃) |
| Data not available | Data not available | Data not available | Prenyl Protons (-CH₂-CH=C(CH₃)₂) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift range for ¹³C is much wider than for ¹H, which minimizes signal overlap. mnstate.edu The chemical shift of each carbon provides insight into its hybridization (sp³, sp², sp) and the nature of the atoms attached to it. For instance, carbonyl carbons appear far downfield (160-220 ppm), while sp³ hybridized carbons are found more upfield (0-90 ppm). mnstate.edu
A detailed ¹³C NMR spectrum of this compound would show signals for each of its 17 carbon atoms. While specific experimental data is not available, a table can be constructed to illustrate how this information would be presented.
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Data not available | Carbonyl Carbon (C=O) |
| Data not available | Aromatic/Olefinic Carbons |
| Data not available | Methoxy Carbon (-OCH₃) |
| Data not available | N-Methyl Carbon (N-CH₃) |
| Data not available | Prenyl Carbons |
| Data not available | Methylenedioxy Carbon (-O-CH₂-O-) |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. princeton.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, helping to piece together fragments. princeton.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). weebly.com This is essential for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons that are two or three bonds away. weebly.com HMBC is particularly useful for connecting different molecular fragments and for identifying quaternary carbons (carbons with no attached protons). weebly.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about which protons are close to each other in space, even if they are not directly connected through bonds. libretexts.org This is critical for determining the stereochemistry and three-dimensional conformation of the molecule. libretexts.org
A comprehensive analysis of these 2D NMR spectra would allow for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the planar structure and relative stereochemistry of this compound.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. tutorchase.com It is a highly sensitive method that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. tutorchase.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision. This allows for the calculation of the elemental composition and the definitive molecular formula of the compound. For this compound, with a molecular formula of C₁₇H₁₉NO₄, HRMS would provide a highly accurate mass measurement that confirms this composition.
Expected HRMS Data for this compound (C₁₇H₁₉NO₄)
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [M+H]⁺ | Calculated value | Data not available |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. libretexts.org First, the molecular ion of this compound is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. libretexts.org The fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information. The way a molecule breaks apart can reveal the presence of specific functional groups and how different parts of the molecule are connected.
While specific MS/MS fragmentation data for this compound could not be found, a hypothetical fragmentation pattern would likely involve the loss of the prenyl side chain, the methoxy group, or other characteristic fragments from the quinolone core. Analyzing these fragments would help to confirm the proposed structure.
Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss (Da) | Postulated Fragment Structure |
|---|---|---|---|
| [M+H]⁺ of this compound | Data not available | Data not available | Loss of prenyl group |
| [M+H]⁺ of this compound | Data not available | Data not available | Loss of methoxy group |
Table of Compound Names
| Compound Name |
|---|
| This compound |
Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present within a molecule by probing their characteristic vibrations. uni-siegen.demdpi.com These methods are based on the principle that molecular bonds vibrate at specific frequencies, and the absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) can be correlated to these vibrational modes. uni-siegen.detanta.edu.eg
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecules to a higher vibrational state, but only if the vibration causes a change in the dipole moment of the molecule. tanta.edu.eglibretexts.org The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. For this compound, key functional groups would exhibit characteristic absorption bands. For instance, the stretching vibrations of C-H bonds in the aromatic rings and the prenyl side chain are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. nobraintoosmall.co.nz The C=C stretching vibrations of the aromatic quinoline (B57606) core and the prenyl group would appear in the 1650-1450 cm⁻¹ range. nobraintoosmall.co.nz The C=O group, if present as a ketone or part of a quinolone system, would show a strong absorption band around 1740-1710 cm⁻¹. libretexts.orgnobraintoosmall.co.nz Furthermore, the C-O-C stretching of the furan (B31954) ring and any C-N stretching vibrations within the quinoline ring would also provide characteristic peaks. nobraintoosmall.co.nz
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. libretexts.organton-paar.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. uni-siegen.de This often means that non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum, are strong in the Raman spectrum. libretexts.org For this compound, Raman spectroscopy would be particularly useful for identifying the C=C bonds of the aromatic system and the prenyl chain, as well as the skeletal vibrations of the fused ring system, which provide a characteristic "fingerprint" of the molecule. libretexts.organton-paar.com
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in the confident identification of its functional groups.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Strong |
| C=C Stretch (Alkene) | 1680-1630 | Strong |
| C-O Stretch (Ether/Furan) | 1250-1000 | Medium |
| C-N Stretch | 1350-1000 | Medium |
| Skeletal Vibrations | < 1500 | Strong (Fingerprint Region) |
Chiroptical Methods for Absolute Stereochemistry Assignment (e.g., Electronic Circular Dichroism)
Many natural products, including alkaloids like this compound, are chiral and exist as a single enantiomer. Determining the absolute configuration of these stereocenters is crucial. Chiroptical methods, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful tools for this purpose. mdpi.comnumberanalytics.com
Electronic Circular Dichroism (ECD): ECD spectroscopy is a primary chiroptical technique used to determine the absolute configuration of chiral compounds that possess UV-Vis absorbing chromophores. mdpi.comencyclopedia.pub The technique measures the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength. creative-proteomics.comntu.edu.sg The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms around the chromophore. mdpi.com
For this compound, the quinoline and furan moieties act as chromophores. The stereogenic center(s) in the molecule will induce Cotton effects in the ECD spectrum. The experimental ECD spectrum of this compound can be compared with the theoretically calculated spectra for its possible enantiomers. nih.gov This comparison, often aided by quantum chemical calculations, allows for the unambiguous assignment of the absolute configuration. mdpi.comnih.gov The process typically involves a conformational search to identify the most stable conformers, followed by the calculation of their individual ECD spectra, and finally, the Boltzmann averaging of these spectra to obtain the final theoretical spectrum for comparison with the experimental data. nih.gov
| Method | Principle | Application to this compound |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light by chiral chromophores. creative-proteomics.comntu.edu.sg | The chiral center(s) in this compound will induce specific Cotton effects in the ECD spectrum, allowing for the determination of absolute stereochemistry by comparing experimental and calculated spectra. nih.gov |
X-ray Crystallography of this compound or its Co-crystals with Biological Targets
X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and stereochemistry. proteopedia.orgwikipedia.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govlibretexts.org
Single-Crystal X-ray Crystallography of this compound: Obtaining a suitable single crystal of this compound is the first and often most challenging step. proteopedia.org If successful, the diffraction data can be used to generate an electron density map, from which the positions of all atoms (except typically hydrogen) can be determined. nih.gov This provides an unambiguous determination of the relative and absolute stereochemistry of the molecule.
Co-crystallography with Biological Targets: If this compound is known to interact with a specific biological target, such as an enzyme or receptor, co-crystallization can provide invaluable information about the binding mode and the specific intermolecular interactions. gardp.orgdrugtargetreview.com In this technique, a crystal is grown that contains both the protein and the bound this compound molecule. nih.govrcsb.org The resulting X-ray structure reveals the precise orientation of this compound within the active site of the biological target, highlighting key hydrogen bonds, hydrophobic interactions, and other forces that govern the binding. nih.gov This information is critical for understanding the mechanism of action and for structure-based drug design efforts. gardp.org
| Technique | Information Obtained | Requirements |
| Single-Crystal X-ray Crystallography | Precise 3D structure, including bond lengths, angles, and absolute stereochemistry. wikipedia.org | A high-quality single crystal of this compound. proteopedia.org |
| Co-crystallography | 3D structure of this compound bound to its biological target, revealing binding mode and key interactions. nih.govnih.gov | A stable complex of this compound and its target that can be crystallized. |
Comparative Structural Analysis of this compound with Related Alkaloids (e.g., Isothis compound)
Comparing the structural and spectroscopic data of this compound with those of closely related, known alkaloids is a powerful strategy for structural elucidation and verification. Isothis compound, a likely isomer of this compound, serves as an excellent example for such a comparative analysis.
Biosynthesis and Biogenetic Pathways of Pteleprenine
Identification and Characterization of Biosynthetic Precursors to Pteleprenine
The structural foundation of this compound is assembled from distinct metabolic pathways, primarily involving an amino acid derivative and an isoprenoid unit.
The biosynthesis of the quinoline (B57606) ring system in alkaloids is primarily derived from the amino acid anthranilic acid. researchgate.net This precursor undergoes condensation and cyclization to form the core heterocyclic structure. researchgate.net Anthranilic acid itself is a product of the shikimate pathway, which also gives rise to other aromatic amino acids like tryptophan and phenylalanine. egpat.comwikipedia.org
The "C5 unit" attached to the quinoline skeleton of this compound is of isoprenoid origin. researchgate.net Isoprenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. britannica.com In biological systems, the active forms for biosynthesis are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) pathway. wikipedia.org These C5 units are incorporated into a vast array of natural products, including hemiterpenoid quinoline alkaloids. mdma.ch The attachment of this C5 side chain is a key step in the biosynthesis of this compound and related compounds. clockss.org
Tracer studies and the isolation of biosynthetic intermediates have been crucial in elucidating the pathway to various quinoline alkaloids. One such pivotal intermediate is (-)-preorixine, which was isolated from Orixa japonica. clockss.orgcapes.gov.br This compound, a prenyl quinoline alkaloid with an epoxide ring on the C5 side-chain, is considered a key precursor in the formation of other quinoline alkaloids like (+)-orixine. clockss.orgcapes.gov.br The epoxide ring is a reactive functional group that allows for further enzymatic modifications, leading to the structural diversity observed in this class of alkaloids. The absolute stereochemistry of (-)-preorixine has been determined, which is critical for understanding the stereospecificity of the enzymes involved in its subsequent transformations. jst.go.jp
Proposed Enzymatic Cascades in this compound Biogenesis
The assembly of this compound from its precursors is mediated by a series of enzymatic reactions that orchestrate the formation of its characteristic structure.
The initial formation of the quinoline ring involves a cyclization reaction. Following the formation of an intermediate from anthranilic acid and a partner molecule (often derived from acetate (B1210297) metabolism), an intramolecular reaction leads to the heterocyclic ring system. researchgate.net The enzymes catalyzing these cyclization steps are crucial for defining the core alkaloid structure. While the general principles of such cyclizations are understood, the specific enzymes involved in this compound biosynthesis are a subject of ongoing research. Polypeptide cyclization, in a broader sense, is a common strategy in nature to create stable and biologically active molecules. nih.govnih.gov
The biosynthetic pathway of complex natural products like this compound invariably involves a series of oxidative and reductive transformations. libretexts.org These reactions are essential for introducing and modifying functional groups on the molecule. In the context of quinoline alkaloid biosynthesis, cytochrome P450 monooxygenases and NADPH-dependent reductases are key players. nih.gov For instance, the formation of the epoxide ring in the intermediate (-)-preorixine is an oxidative step. clockss.org Subsequent enzymatic reactions can involve the opening of this epoxide, which can be followed by further oxidations or reductions to yield the final product. nih.govnih.gov These redox transformations are critical for achieving the final chemical architecture of this compound. libretexts.orgbiorxiv.org
Biosynthetic Gene Cluster Elucidation for this compound Production
In many microorganisms and plants, the genes encoding the enzymes for a specific biosynthetic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). biorxiv.org The discovery of BGCs for various alkaloids, including some quinoline and isoquinoline (B145761) alkaloids, has provided significant insights into their biosynthesis. nih.govnih.govrsc.org While the specific BGC for this compound has not been explicitly detailed in the provided search results, the general methodology involves genome sequencing and bioinformatic analysis to identify clusters of genes that are likely to be involved in the production of a particular secondary metabolite. The identification of a this compound BGC would definitively reveal the complete set of enzymes required for its synthesis, paving the way for metabolic engineering approaches to enhance its production.
Genomic Mining and Annotation of Biosynthetic Genes
The identification of genes responsible for the biosynthesis of natural products like this compound is increasingly reliant on genome mining techniques. nih.gov This process involves the computational analysis of an organism's genome to find biosynthetic gene clusters (BGCs), which are physically clustered groups of genes that collectively encode the enzymatic machinery for a metabolic pathway. nih.govnih.gov
For this compound, which is isolated from Orixa japonica, the first step would be the sequencing and assembly of its nuclear genome. As of recent studies, the complete chloroplast genome of an Orixa japonica specimen from Zhejiang Province has been sequenced, providing a foundation for further genomic research into the species. nih.gov However, the genes for alkaloid biosynthesis are located in the nuclear genome.
Once the nuclear genome is available, bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and MIBiG (Minimum Information about a Biosynthetic Gene cluster) would be employed to predict and annotate BGCs. researchgate.netsecondarymetabolites.org These tools identify genes encoding characteristic enzymes in alkaloid biosynthesis, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and tailoring enzymes like methyltransferases and cytochrome P450 monooxygenases. frontiersin.org
A key discovery in the broader field of quinolone alkaloid biosynthesis was the identification of a quinolone synthase (QNS) from Aegle marmelos. This enzyme, a type III polyketide synthase, catalyzes the formation of a quinolone scaffold from N-methylanthraniloyl-CoA and malonyl-CoA. nih.gov The identification of a homologous gene cluster in the Orixa japonica genome would be a significant step toward elucidating the this compound pathway.
Table 1: Bioinformatic Tools for Genomic Mining of Biosynthetic Gene Clusters
| Tool/Database | Function | Relevance to this compound Biosynthesis |
| antiSMASH | Predicts and annotates secondary metabolite biosynthetic gene clusters in genomic data. | Can identify potential quinoline alkaloid BGCs in the Orixa japonica genome. |
| MIBiG | A repository of known biosynthetic gene clusters, providing a reference for comparative analysis. secondarymetabolites.org | Allows for comparison of predicted BGCs from Orixa japonica with known alkaloid pathways. secondarymetabolites.org |
| BLAST | Basic Local Alignment Search Tool for comparing gene and protein sequences. | Used to find homologous genes to known alkaloid biosynthetic enzymes, such as QNS. |
Transcriptional Regulation of this compound Biosynthesis
The biosynthesis of alkaloids is tightly regulated at the transcriptional level by various families of transcription factors (TFs). frontiersin.org While the specific TFs controlling this compound production are unknown, studies on other alkaloids, particularly isoquinoline alkaloids, provide a model for the likely regulatory mechanisms. nih.govmdpi.com
Key transcription factor families involved in regulating alkaloid biosynthesis include:
bHLH (basic helix-loop-helix): These TFs have been shown to be master regulators in the biosynthesis of isoquinoline alkaloids in plants like Coptis japonica. nih.gov
WRKY: WRKY TFs are another class of plant-specific regulators that have been implicated in controlling the expression of biosynthetic genes for benzylisoquinoline alkaloids. plos.org
MYB: MYB transcription factors are known to be involved in the regulation of a wide range of secondary metabolic pathways. frontiersin.org
AP2/ERF (APETALA2/Ethylene Responsive Factor): This family of TFs also plays a significant role in orchestrating the expression of alkaloid biosynthetic genes. frontiersin.org
These transcription factors bind to specific recognition sites in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli. nih.gov Identifying the homologous TFs in Orixa japonica and studying their expression patterns in relation to this compound accumulation would be crucial for understanding the regulation of its biosynthesis.
In vivo and In vitro Biosynthetic Studies
Experimental validation of computationally predicted biosynthetic pathways is essential. This is achieved through a combination of in vivo and in vitro studies.
In vivo studies involve feeding isotopically labeled precursors to the living organism (in this case, Orixa japonica plants or cell cultures) and tracing their incorporation into the final product, this compound. annualreviews.org
In vitro studies involve expressing the candidate biosynthetic genes in a heterologous host (like E. coli or yeast) and then purifying the enzymes to characterize their specific activity and reaction mechanisms in a controlled environment. mdpi.comclockss.org
Isotopic Labeling Experiments to Trace Biosynthetic Routes
Isotopic labeling is a powerful technique to delineate biosynthetic pathways. nih.gov For this compound, which is a quinoline alkaloid, the presumed primary precursor is anthranilic acid. annualreviews.org
In a typical experiment, a stable isotope-labeled precursor, such as ¹³C- or ¹⁵N-labeled anthranilic acid, would be administered to Orixa japonica cell cultures. nih.govacs.org After a period of incubation, the this compound would be extracted and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The position and extent of isotope incorporation in the this compound molecule would provide direct evidence of the biosynthetic precursors and the sequence of bond formations. acs.org
Table 2: Potential Isotopic Labeling Experiments for this compound Biosynthesis
| Labeled Precursor | Analytical Technique | Expected Outcome |
| [¹³C₆]-Anthranilic Acid | NMR, MS | Incorporation of the labeled benzene (B151609) ring into the quinoline core of this compound. nih.gov |
| [¹⁵N]-Anthranilic Acid | NMR, MS | Labeling of the nitrogen atom in the this compound heterocyclic ring. acs.org |
| [¹³C]-Methionine | NMR, MS | Identification of the source of methyl groups in the this compound structure. |
Enzyme Characterization and Mechanistic Studies of Biosynthetic Enzymes
Once the genes in the this compound BGC are identified, the next step is to characterize the enzymes they encode. frontiersin.org This involves cloning the genes and expressing them in a suitable host system to produce functional enzymes. nih.gov
The purified enzymes are then subjected to a series of assays to determine their substrate specificity, catalytic mechanism, and kinetic parameters. nih.gov For the biosynthesis of a complex alkaloid like this compound, several types of enzymes are expected to be involved:
Quinolone Synthase (QNS): A type III PKS that would catalyze the initial condensation and cyclization to form the quinolone ring system. nih.gov
Methyltransferases (MTs): These enzymes, likely S-adenosyl-L-methionine (SAM)-dependent, would be responsible for adding methyl groups to specific positions on the quinoline scaffold. frontiersin.org
Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is commonly involved in the hydroxylation and other oxidative modifications of alkaloid skeletons. frontiersin.org
Prenyltransferases: An enzyme of this class would be required to attach the prenyl side chain to the quinoline core, a key structural feature of this compound.
By studying these enzymes individually and in combination, a complete picture of the biosynthetic pathway to this compound can be assembled, from primary metabolism to the final complex natural product.
Total Synthesis and Synthetic Analogue Development of Pteleprenine
Retrosynthetic Analysis of the Pteleprenine Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comchemistry.coach This process, often referred to as the "disconnection approach," allows chemists to devise a synthetic plan by working backward from the final product. chemistry.coachscitepress.orgucoz.com Key strategies in retrosynthesis include identifying strategic bonds for disconnection and utilizing functional group interconversions (FGI) to simplify the structure. deanfrancispress.comspcmc.ac.in
For the this compound scaffold, a primary disconnection strategy would target the bond connecting the quinoline (B57606) core to the prenyl side chain. This simplifies the molecule into two key fragments: a functionalized quinoline derivative and a prenyl unit.
Key Retrosynthetic Disconnections for this compound:
| Disconnection Point | Precursor Fragments | Synthetic Strategy Implied |
| C-N bond of the quinoline ring | Substituted aniline (B41778) and a β-ketoester or equivalent | Conrad-Limpach or related quinoline synthesis |
| C-C bond of the prenyl side chain | A quinoline with a reactive group (e.g., halide, triflate) and a prenyl organometallic reagent | Cross-coupling reaction (e.g., Suzuki, Stille) |
| C-O ether linkage | A hydroxyquinoline and a prenyl halide | Williamson ether synthesis |
Further analysis of the quinoline fragment would involve disconnections of the heterocyclic ring itself. A common approach is the Conrad-Limpach-Knorr synthesis, which constructs the quinoline ring from an aniline and a β-dicarbonyl compound. This leads to simpler and more readily available aromatic and aliphatic precursors.
Stereoselective and Enantioselective Synthetic Methodologies for this compound
Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in the synthesis of natural products. Stereoselective and enantioselective reactions are employed to control the formation of specific stereoisomers.
Construction of the Quinoline Core
The quinoline ring system is a common motif in many biologically active alkaloids. scinews.uzresearchgate.net The construction of the substituted quinoline core of this compound often relies on established named reactions, which can be adapted for stereoselectivity.
Several methods have been developed for the stereoselective synthesis of quinoline scaffolds. rsc.org One approach involves a domino reaction that can proceed stereoselectively to afford a pyrroloquinoline intermediate. mdpi.com Another strategy utilizes a stereoselective N-heterocyclic carbene-catalyzed cascade reaction to form the quinoline scaffold with high enantioselectivity. mdpi.com The Conrad-Limpach and Doebner-von Miller reactions are classic methods for quinoline synthesis, and modern variations of these reactions can incorporate chiral auxiliaries or catalysts to induce stereoselectivity. For instance, a copper-catalyzed alkynylation reaction has been used to set the stereochemistry at a specific carbon center in a quinoline precursor. mdpi.com
Introduction and Stereocontrol of Side-Chain Functionalities
The introduction of the prenyl side chain and the control of its stereochemistry, if any, is a crucial aspect of the total synthesis of this compound. The specific stereochemistry of the side chain in naturally occurring this compound dictates the need for stereoselective methods.
If the side chain contains stereocenters, their construction requires precise control. Enantioselective methods are designed to produce one enantiomer in excess over the other. rsc.org For instance, the vinylogous Mukaiyama-Mannich reaction (VMMR) has been employed to establish the first two stereogenic centers at a ring fusion with excellent diastereo- and enantiocontrol in the synthesis of related decahydroquinoline (B1201275) alkaloids. nih.gov The Horner-Wadsworth-Emmons reaction is another powerful tool for the stereoselective formation of carbon-carbon double bonds, which can be crucial for constructing unsaturated side chains. core.ac.uk
Development of Synthetic Routes for this compound Analogues and Derivatives
The synthesis of analogues and derivatives of natural products is essential for exploring structure-activity relationships (SAR) and developing new therapeutic agents. vdoc.pubnih.gov
Design of Non-Natural this compound Derivatives
The design of non-natural derivatives involves systematically modifying the structure of this compound to probe the effects of these changes on its biological activity. This can include altering the substitution pattern on the quinoline ring, modifying the length or functionality of the side chain, or introducing different heterocyclic systems. The goal is to identify key structural features responsible for its activity and to potentially develop compounds with improved properties. vdoc.pub For example, the introduction of different functional groups on the quinoline core can be achieved through methods like electrophilic nitration, which can then be converted to other functionalities. mdpi.com
Semisynthetic Approaches from Natural Precursors
Semisynthesis utilizes a readily available natural product as a starting material to create derivatives. dokumen.pubnih.gov If a related natural product with a similar core structure to this compound is abundant, it can be chemically modified to produce this compound or its analogues. This approach can be more efficient than a total synthesis, especially for complex molecules. For instance, if a natural precursor contains a modifiable side chain, it can be cleaved and replaced with a different one, or functional groups on the quinoline ring can be altered to generate a library of derivatives.
Chemoenzymatic and Biocatalytic Strategies in this compound Synthesis
The development of chemoenzymatic and biocatalytic routes for the synthesis of complex natural products like this compound offers significant advantages in terms of selectivity, efficiency, and sustainability. While a dedicated chemoenzymatic total synthesis of this compound has not been extensively documented, plausible strategies can be constructed based on known enzymatic transformations for its structural motifs: the acridone (B373769) core and the prenyl group.
The biosynthesis of the acridone scaffold in nature relies on enzymes known as acridone synthases (ACS). researchgate.net These are Type III polyketide synthases that catalyze the condensation of an N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form the fundamental tricyclic acridone structure. researchgate.net This enzymatic approach provides a highly efficient and atom-economical route to the core, proceeding under mild aqueous conditions.
The second key transformation is the regioselective installation of a dimethylallyl group onto the acridone backbone. This is achieved by a class of enzymes called aromatic prenyltransferases (aPTs). acs.orgacs.org These enzymes catalyze the transfer of a prenyl moiety from a donor substrate, typically dimethylallyl pyrophosphate (DMAPP), to an aromatic acceptor molecule. acs.orgacs.orgnih.gov The use of aPTs is particularly advantageous as they can exhibit high regioselectivity, directing the prenylation to specific positions on the aromatic ring, a task that often requires multi-step protecting group strategies in classical chemical synthesis. nih.govnih.gov Fungal prenyltransferases, in particular, have been noted for their ability to prenylate diverse substrates and are of interest for chemoenzymatic synthesis. researchgate.net
A hypothetical chemoenzymatic synthesis of this compound could, therefore, involve two primary stages:
Biocatalytic formation of the acridone precursor : Utilizing an acridone synthase (ACS) or related polyketide synthase to construct the 1,3-dihydroxyacridone scaffold from simple biosynthetic precursors.
Enzymatic Prenylation : Employing a specific aromatic prenyltransferase to attach the dimethylallyl group from DMAPP to the acridone nucleus at the required position. The substrate promiscuity of some indole (B1671886) prenyltransferases suggests their potential application as catalysts in such syntheses. nih.gov
This modular approach combines the power of biocatalysis for complex bond formations with chemical methods for precursor synthesis, potentially leading to more efficient and environmentally benign production of this compound and its analogues. nih.govbohrium.com
| Synthetic Step | Enzyme Class | Function and Rationale | Substrates/Cofactors |
|---|---|---|---|
| Acridone Core Formation | Acridone Synthase (ACS) / Type III Polyketide Synthase | Catalyzes the iterative condensation to form the tricyclic acridone scaffold with high efficiency and atom economy under mild conditions. researchgate.net | N-methylanthraniloyl-CoA, Malonyl-CoA |
| Prenyl Group Transfer | Aromatic Prenyltransferase (aPT) | Achieves regioselective C-prenylation of the aromatic acridone nucleus, avoiding the need for protecting groups. acs.orgnih.gov | Acridone Precursor, Dimethylallyl Pyrophosphate (DMAPP) |
Evaluation of Synthetic Efficiency and Green Chemistry Principles in this compound Synthesis
The evaluation of a synthetic route using green chemistry principles provides a quantitative and qualitative assessment of its environmental impact and resource efficiency. For a multi-step synthesis, like that of this compound, metrics such as Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI) are crucial for this analysis. wikipedia.orgresearchgate.net
Key Green Chemistry Metrics:
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants in the stoichiometric equation. tamu.edu It highlights how many reactant atoms are incorporated into the final product versus being lost in byproducts. tamu.edu
Environmental Factor (E-Factor): A practical metric defined as the total mass of waste generated per unit of product (kg waste / kg product). franksheldon.nl It provides a clear indication of the wastefulness of a process, with a lower E-factor being more desirable. The ideal E-factor is zero. franksheldon.nl
Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used in a process divided by the mass of the final isolated product. greenchemistry-toolkit.org PMI gives a holistic view of the process efficiency and is defined as E-Factor + 1. franksheldon.nl
A representative classical synthesis of the acridone core often involves the Ullmann condensation of an anthranilic acid derivative with a substituted halobenzene, followed by a harsh acid-catalyzed cyclization (e.g., using polyphosphoric acid or sulfuric acid) at high temperatures. The final prenylation step would typically involve a Friedel-Crafts-type reaction with a prenyl halide, often leading to issues with regioselectivity and the formation of poly-alkylated byproducts.
Analysis of a Representative Classical Acridone Synthesis:
| Green Chemistry Principle | Evaluation | Justification |
| 1. Prevention (E-Factor/PMI) | Poor | Classical syntheses often involve stoichiometric reagents and multiple workup and purification steps, leading to high volumes of solvent and solid waste, resulting in a high E-Factor. franksheldon.nl |
| 2. Atom Economy | Poor to Moderate | Condensation and cyclization reactions often release small molecules (e.g., H₂O, HCl), reducing the overall atom economy. Friedel-Crafts alkylations can also have poor atom economy due to the nature of the catalyst and byproducts. tamu.edu |
| 3. Less Hazardous Chemical Syntheses | Poor | The use of strong acids (H₂SO₄, PPA), potentially toxic solvents, and metal catalysts (e.g., copper in Ullmann condensations) is common. researchgate.net |
| 4. Designing Safer Chemicals | N/A | This principle relates to the final product's intrinsic toxicity, which is outside the scope of this synthetic evaluation. |
| 5. Safer Solvents & Auxiliaries | Poor | High-boiling point and often non-benign solvents like DMF, NMP, or chlorinated solvents may be used. Solvent-free methods using microwave irradiation represent a greener alternative. researchgate.net |
| 6. Design for Energy Efficiency | Poor | Many steps, particularly cyclization and Ullmann condensations, require high temperatures for extended periods, leading to significant energy consumption. |
| 7. Use of Renewable Feedstocks | Poor | Starting materials are typically derived from petrochemical feedstocks. |
| 8. Reduce Derivatives | Poor | Protecting groups are often necessary to control regioselectivity, especially during the prenylation step, adding to the step count and waste generation. |
| 9. Catalysis | Poor to Moderate | While some steps are catalytic, many rely on stoichiometric reagents. The catalysts used (e.g., copper salts) may not be easily recoverable or reusable. |
| 10. Design for Degradation | N/A | This principle applies to the end-of-life fate of the product. |
| 11. Real-time Analysis | Poor | Batch production methods typical in lab-scale synthesis often lack in-process monitoring for pollution prevention. |
| 12. Inherently Safer Chemistry | Poor | The combination of high temperatures, strong acids, and flammable organic solvents increases the potential for chemical accidents. |
In contrast, the chemoenzymatic approach discussed in section 4.4 would score significantly higher on many of these principles, particularly in atom economy, use of less hazardous conditions (aqueous, ambient temperature), and reduction of derivatives due to enzymatic selectivity. researchgate.netnih.gov
Molecular Mechanisms of Action of Pteleprenine
Investigation of Pteleprenine's Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Studies have explored the nature of this compound's interaction with nAChRs, which are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems. wikipedia.org These receptors are pentameric structures that, upon binding to an agonist like acetylcholine, open a central pore permeable to cations, including Na+, K+, and in some cases, Ca2+. cabidigitallibrary.orgsigmaaldrich.com
Primary pharmacological research identifies this compound as a nicotinic acetylcholine receptor antagonist. nih.gov In functional assays using guinea-pig ileum, this compound did not induce muscle contraction on its own but significantly inhibited contractions caused by the nAChR agonists nicotine (B1678760) and 1,1-dimethyl-4-phenylpiperazinium (DMPP), a specific agonist of nicotinic receptors. nih.govoup.comnih.gov this compound (0.1-10 μM) reduced the nicotine-induced contraction in a concentration-dependent manner. nih.gov
Further analysis of this inhibitory action using a Schild plot yielded a pA2 value of 6.6 with a slope close to unity. nih.gov This is characteristic of competitive antagonism, where the antagonist (this compound) binds to the same site as the agonist (nicotine) without activating the receptor, thereby blocking the agonist's effect. nih.gov While some reviews have referred to this compound as an agonist, the experimental data from primary studies strongly support its role as a competitive antagonist at nicotinic receptors. wikipedia.orgnih.gov
Table 1: Effect of this compound on Agonist-Induced Contractions in Guinea-Pig Ileum
| Agonist | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|
| Nicotine | 0.1–10 µM | Concentration-dependent reduction of contraction | nih.gov |
| DMPP (10 µM) | 10 nM–10 µM | Concentration-dependent suppression of contraction | nih.gov |
| Acetylcholine (10 µM) | 0.1–1 µM | Significant inhibition of contraction | nih.gov |
Evidence suggests that this compound exhibits selectivity for certain nAChR subtypes. The antagonist effect of this compound was observed in the guinea-pig ileum, which is rich in ganglionic nAChRs (predominantly the α3β4 subtype). nih.govfrontiersin.org However, in the same concentration range (0.1-10 μM), this compound did not antagonize the negative inotropic responses induced by acetylcholine and nicotine in the canine left atrium. nih.govoup.comnih.gov
This tissue-specific difference in activity indicates that this compound selectively inhibits neuronal-type nAChRs, such as those found in the guinea-pig ileum, but does not significantly affect the nAChR subtypes present in the canine heart tissue studied. nih.gov The specific molecular composition of the nAChR subtypes that this compound shows selectivity for (e.g., α3β4 vs. α7 or muscle-type receptors) has not been fully elucidated in the available literature. However, its potent action in the ileum points towards a preference for ganglionic neuronal nAChRs. nih.govfrontiersin.org
There is no evidence to suggest that this compound functions as an allosteric modulator of nAChRs. Allosteric modulators bind to a site on the receptor that is distinct from the agonist-binding (orthosteric) site, causing a conformational change that either enhances (positive allosteric modulator, PAM) or reduces (negative allosteric modulator, NAM) the receptor's response to the agonist. nih.govmdpi.com
The pharmacological data for this compound, specifically the results of the Schild analysis showing competitive antagonism, indicate that it interacts directly with the orthosteric binding site for acetylcholine and nicotine. nih.gov This competitive binding mechanism is distinct from the action of allosteric modulators.
Elucidation of Cellular and Subcellular Targets of this compound
The investigation into the cellular and subcellular targets of this compound has focused on its interaction at the receptor level and the subsequent physiological responses.
Published research on this compound has utilized functional assays on isolated tissues (ex vivo) to characterize its activity. oup.comnih.gov These organ bath experiments measure a physiological response, such as muscle contraction, to determine the compound's antagonistic properties. nih.gov
To date, there are no publicly available studies that have employed molecular-level receptor binding assays for this compound. Such assays, which are critical for detailed pharmacological profiling, would typically involve using radiolabeled ligands in competitive binding experiments with specific, cloned nAChR subtypes expressed in cell lines (e.g., HEK293 cells) or membrane preparations. mdpi.comqeios.com These techniques allow for the precise determination of binding affinity (Ki) for individual receptor subtypes, which would further clarify the selectivity profile of this compound.
Direct studies on the modulation of specific intracellular signaling pathways by this compound are not detailed in the available literature. However, its mechanism as a competitive nAChR antagonist allows for inferences about its effects on downstream signaling.
Calcium Flux: Activation of many neuronal nAChRs leads to the influx of cations, including Ca2+, which acts as a critical second messenger. cabidigitallibrary.orgmdpi.com This calcium influx can trigger various cellular responses, including neurotransmitter release and muscle contraction. mdpi.comchemotaxis.hu By acting as a competitive antagonist, this compound blocks the receptor's activation by agonists, thereby preventing the opening of the ion channel and the subsequent influx of Ca2+. nih.govchemotaxis.hu While this inhibition of calcium flux is the implied mechanism for its observed effects on muscle contraction, direct measurements of intracellular calcium concentration changes in response to this compound have not been reported.
Enzyme Activity: The activity of various intracellular enzymes can be modulated by signaling cascades initiated by nAChR activation, often dependent on changes in ion concentrations like Ca2+. numberanalytics.com There is no specific research indicating that this compound directly modulates the activity of intracellular enzymes. Its primary mechanism appears to be the blockade of the nAChR at the cell surface, which would in turn prevent the downstream signaling events that could lead to changes in enzyme activity. nih.govnumberanalytics.com
Mechanistic Pathways of this compound's Broader Biological Activities
This compound, a naturally occurring quinolone alkaloid, has garnered scientific interest for its potential pharmacological effects. ontosight.ai Research indicates that this compound possesses antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai The underlying molecular mechanisms for these activities are areas of ongoing investigation. This section delves into the putative pathways through which this compound may exert its biological effects, based on the activities of related compounds and general pharmacological principles.
Antimicrobial Action Mechanisms
The antimicrobial effects of quinolone alkaloids, the class to which this compound belongs, are well-documented. scinews.uz While the precise mechanisms for this compound are not fully elucidated, the primary modes of action for this class of compounds typically involve the disruption of fundamental bacterial processes.
Bacterial Cell Wall Integrity and Nucleic Acid Synthesis
A primary mechanism of action for many antimicrobial agents is the inhibition of bacterial cell wall synthesis, which compromises the structural integrity of the bacterium, leading to cell lysis and death. nih.gov Antibiotics like β-lactams, for example, interfere with the enzymes responsible for cross-linking peptidoglycan, a critical component of the bacterial cell wall. news-medical.net
Another major target for antimicrobial compounds is the synthesis of nucleic acids. frontiersin.org Fluoroquinolones, a synthetic class of compounds with a related structural core, are known to inhibit DNA gyrase and topoisomerase IV. news-medical.net These enzymes are essential for bacterial DNA replication, and their inhibition effectively halts bacterial proliferation. Given that this compound is a quinolone alkaloid, it is plausible that its antimicrobial activity could involve a similar mechanism of interfering with bacterial DNA replication. However, it is also suggested that quinolone alkaloids may possess unique antimicrobial mechanisms distinct from conventional antibiotics. scinews.uz
Further research is required to definitively determine whether this compound's mode of action involves compromising bacterial cell wall integrity, inhibiting nucleic acid synthesis, or other novel pathways.
Anti-inflammatory Response Pathways
This compound has been noted for its anti-inflammatory properties. scinews.uz The inflammatory response is a complex biological process involving various signaling pathways and molecular mediators. Key among these are cytokines and the cyclooxygenase (COX) enzymes.
Cytokine Modulation and COX Inhibition
Inflammation is often driven by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). abcam.com These signaling molecules can activate pathways like the Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway, leading to an amplified inflammatory cascade. nih.gov Conversely, anti-inflammatory cytokines like IL-10 work to suppress these responses. abcam.com The modulation of cytokine production is a key strategy for controlling inflammation.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation. nih.govfrontiersin.org COX-1 is typically expressed constitutively, while COX-2 is induced by inflammatory stimuli. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov It is hypothesized that the anti-inflammatory effects of natural compounds like this compound may be due to their ability to modulate these pro-inflammatory pathways, potentially through the inhibition of COX-2 or the suppression of pro-inflammatory cytokine production. nih.govnih.gov
The specific interactions of this compound with cytokine signaling and COX enzyme activity remain to be experimentally verified.
Antioxidant Activity Mechanisms
The antioxidant effects of this compound have also been reported. ontosight.ai Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Antioxidants mitigate oxidative damage through various mechanisms.
Radical Scavenging and Enzyme Upregulation
One of the primary mechanisms of antioxidant action is direct radical scavenging. nih.gov Antioxidants can donate an electron or a hydrogen atom to stabilize free radicals, such as the superoxide (B77818) anion and hydroxyl radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids. nih.govnih.gov
Another crucial antioxidant mechanism is the upregulation of endogenous antioxidant enzymes. nih.gov These include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). frontiersin.orgmdpi.com
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. frontiersin.org
Catalase (CAT): Facilitates the decomposition of hydrogen peroxide into water and oxygen. frontiersin.org
Glutathione Peroxidase (GPX): Reduces hydrogen peroxide and lipid hydroperoxides, using glutathione as a reducing substrate. mdpi.com
The potential of this compound to act as a direct radical scavenger or to enhance the expression and activity of these protective enzymes is a likely basis for its observed antioxidant properties.
| Antioxidant Mechanism | Description | Key Molecules/Enzymes |
| Radical Scavenging | Direct neutralization of free radicals by donating an electron or hydrogen atom. | Reactive Oxygen Species (ROS) |
| Enzyme Upregulation | Increasing the production and activity of endogenous antioxidant enzymes. | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX) |
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for this compound
The development of new therapeutic agents from natural products like this compound can be significantly accelerated using computational drug design strategies. These approaches, broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD), leverage computational power to predict and optimize the interaction between a drug molecule and its biological target. ijraset.comnih.gov
Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, which is typically a protein or enzyme. nih.gov Using techniques like molecular docking, researchers can computationally screen large libraries of compounds to identify those that are predicted to bind with high affinity and specificity to a particular site on the target. nih.gov This method allows for the rational design of novel molecules or the optimization of existing ones to improve their therapeutic efficacy. For a compound like this compound, if the specific molecular targets for its antimicrobial, anti-inflammatory, or antioxidant activities were identified and their structures determined, SBDD could be a powerful tool for developing more potent and selective derivatives.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown. frontiersin.org This approach utilizes the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the chemical structures and biological activities of these ligands, a predictive model, often in the form of a quantitative structure-activity relationship (QSAR) or a pharmacophore model, can be generated. chemmethod.com A QSAR model mathematically correlates the physicochemical properties of the molecules with their biological activity. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. These models can then be used to virtually screen for new compounds or to guide the chemical synthesis of more potent analogues. A structure-activity relationship (SAR) analysis for this compound has been mentioned in the literature, suggesting that LBDD approaches could be viable for the optimization of its biological activities. scinews.uz The analysis of how structural modifications to the this compound scaffold affect its activity can provide valuable insights for designing new and improved derivatives. itmedicalteam.pl
| Drug Design Approach | Basis | Key Techniques | Application to this compound |
| Structure-Based Drug Design (SBDD) | Known 3D structure of the biological target. | Molecular Docking, De Novo Design | Could be used if specific targets of this compound are structurally characterized. |
| Ligand-Based Drug Design (LBDD) | Knowledge of a set of active molecules (ligands). | QSAR, Pharmacophore Modeling | Applicable based on the known biological activities of this compound and its analogues; SAR studies have been noted. scinews.uz |
Structure Activity Relationship Sar Studies of Pteleprenine
Systematic Modification of Pteleprenine's Core Structure and Side Chains
While specific, comprehensive SAR studies on this compound are not extensively detailed in publicly available literature, the general principles of medicinal chemistry suggest that systematic modifications of its core quinoline (B57606) structure and prenyl side chain would be a logical step in exploring its therapeutic potential. The synthesis and biological evaluation of analogues of structurally related quinoline alkaloids, such as cryptolepine, have shown that modifications at various positions of the quinoline ring system can significantly impact biological activity. nih.gov
Impact of Substituent Nature and Position on Biological Activity
For quinoline-based compounds, the nature and position of substituents are critical determinants of their pharmacological profiles. Structure-activity relationship studies on other pyridine (B92270) and quinoline derivatives have consistently shown that the introduction of different functional groups can modulate antiproliferative and other biological activities. mdpi.com For instance, the number and position of methoxy (B1213986) groups, as well as the addition of amino, hydroxyl, and halogen substituents, have been shown to influence the potency of various pyridine derivatives. mdpi.com In the context of this compound, it is hypothesized that modifications to the aromatic rings, such as the introduction of electron-donating or electron-withdrawing groups, could alter its interaction with the binding site of nicotinic acetylcholine (B1216132) receptors. Similarly, alterations to the prenyl side chain, including changes in its length, saturation, or the addition of polar functional groups, would likely impact the compound's lipophilicity and binding affinity.
Role of Stereochemistry in this compound's Mechanistic Profile
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model for this compound analogues would involve the generation of a dataset of structurally related compounds with their corresponding biological activities. mdpi.com Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), would then be employed to build a model that correlates these descriptors with the observed biological activity. mdpi.com The predictive power of the resulting model would be rigorously validated using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested this compound derivatives.
Identification of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govunina.it Pharmacophore modeling can be used to identify these key features for this compound's interaction with its target. nih.govunina.it By analyzing the structures of active this compound analogues, a common feature pharmacophore model can be generated. unina.it This model would highlight the crucial hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions necessary for binding to the nicotinic acetylcholine receptor. Such a model serves as a valuable tool for virtual screening of large compound libraries to identify novel scaffolds with the desired biological activity and for guiding the design of new this compound analogues with enhanced potency. dovepress.com
Computational Chemistry Approaches in this compound SAR
Computational chemistry offers powerful tools to investigate the SAR of this compound at a molecular level. nih.gov Techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into the binding mode of this compound and its analogues within the active site of the nicotinic acetylcholine receptor.
Molecular docking studies can predict the preferred binding orientation and conformation of a ligand within a receptor's binding pocket, allowing for the analysis of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This information is crucial for understanding the structural basis of activity and for designing modifications that can enhance binding affinity. Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding event and helping to refine the understanding of the SAR. mdpi.com These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govnih.gov
Molecular Docking Simulations with Target Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For this compound, the primary target receptors of interest are the various subtypes of nicotinic acetylcholine receptors.
Hypothetical Docking Study of this compound with nAChR:
A typical molecular docking study of this compound would involve preparing a 3D model of the ligand and a model of the nAChR binding site. The binding pocket of nAChRs is well-characterized, located at the interface between two subunits and lined with key aromatic amino acid residues. Docking simulations would then place the this compound molecule into this binding site in various conformations and orientations.
The results of such a simulation would be a series of binding poses ranked by a scoring function, which estimates the binding free energy. The interactions stabilizing the this compound-nAChR complex would be analyzed, likely revealing:
Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on both this compound and the receptor.
Hydrophobic Interactions: The prenyl group of this compound would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-π Stacking: The quinoline ring of this compound could form π-π stacking interactions with the aromatic side chains of amino acids like tyrosine, tryptophan, and phenylalanine, which are known to be crucial for ligand recognition in nAChRs.
Cation-π Interactions: The protonated nitrogen of the quinoline ring could interact with the electron-rich aromatic rings of the receptor's amino acids.
A hypothetical data table summarizing the results of a docking study could look like this:
| nAChR Subtype | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| α4β2 | -8.5 | TrpB, TyrA, TyrC1, TyrC2 | π-π stacking, Cation-π |
| α7 | -7.9 | TrpB, TyrA, TyrC1 | π-π stacking |
| α3β4 | -8.2 | TrpB, TyrA, PheC2 | π-π stacking, Hydrophobic |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding.
Simulating the this compound-nAChR Complex:
Following a molecular docking study, the most promising binding pose of this compound within the nAChR would be subjected to MD simulations. The complex would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then calculate the trajectory of each atom over a period of nanoseconds.
Analysis of the MD simulation trajectory would focus on:
Root Mean Square Fluctuation (RMSF): To identify which parts of the receptor and ligand are flexible and which are rigid.
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds throughout the simulation.
Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity.
A hypothetical data table from an MD simulation could be presented as follows:
| Simulation Parameter | This compound-α4β2 Complex | This compound-α7 Complex |
| Simulation Time (ns) | 100 | 100 |
| Average RMSD of this compound (Å) | 1.2 ± 0.3 | 1.5 ± 0.4 |
| Key Hydrogen Bond Occupancy (%) | 75% (with TrpB) | 60% (with TyrA) |
| MM-PBSA Binding Energy (kcal/mol) | -25.4 ± 3.1 | -22.8 ± 2.9 |
Note: This data is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These properties are fundamental to understanding its reactivity and intermolecular interactions.
Electronic Properties of this compound:
For this compound, DFT calculations could be employed to determine:
Molecular Electrostatic Potential (MEP): To visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can help predict how this compound will interact with the receptor's binding site.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Atomic Charges: To quantify the charge distribution on each atom, which can be used to understand electrostatic interactions with the receptor.
A summary of hypothetical electronic properties calculated for this compound could be:
| Electronic Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 Debye |
| Most Negative Charge Center | Oxygen atoms of the methoxy groups |
| Most Positive Charge Center | Nitrogen atom of the quinoline ring |
Note: This data is hypothetical and for illustrative purposes only.
Advanced Analytical Methodologies for Pteleprenine Research
Extraction and Isolation Techniques for Pteleprenine from Natural Sources
The initial step in studying this compound involves its extraction from the plant matrix. This process is crucial as the efficiency and selectivity of the extraction method directly impact the yield and purity of the final compound. researchgate.net
Solvent Extraction and Partitioning Strategies
Solvent extraction is a primary and widely used technique for isolating natural products like this compound. researchgate.netwikipedia.org This method, also known as liquid-liquid extraction or partitioning, separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent. wikipedia.orgaurorabiomed.comorganomation.com The principle of "like dissolves like" governs this process, where compounds move to the solvent with similar polarity. organomation.com
The process generally involves the following stages:
The solvent penetrates the solid matrix of the natural source material. researchgate.net
this compound dissolves into the solvent. researchgate.net
The dissolved this compound diffuses out of the matrix. researchgate.net
The extract containing this compound is collected. researchgate.net
The choice of solvent is a critical parameter influencing the extraction efficiency. mdpi.com Solvents with low boiling points, such as diethyl ether, petroleum ether, and dichloromethane, are often preferred as they can be easily removed later without significant loss of volatile compounds. masterorganicchemistry.com For effective partitioning, a separating funnel is commonly used in a laboratory setting for batch extractions. aurorabiomed.com The process involves shaking the two liquid phases together to facilitate the transfer of the solute, followed by a settling period where the two immiscible layers separate. aurorabiomed.com The layer enriched with the solute is termed the extract, while the depleted layer is the raffinate. pscengineering.com
In some cases, a more complex series of extractions, such as the Kupchan scheme, may be employed, which involves adjusting the pH to separate acidic and basic components. masterorganicchemistry.com Continuous extraction methods, where fresh solvent constantly flows through the sample, can also be utilized for more efficient extraction of compounds with low partition coefficients. organomation.com
| Extraction Parameter | Description | Common Choices/Considerations |
| Solvent Type | The liquid used to dissolve this compound from the source material. | Diethyl ether, Petroleum ether, Dichloromethane, Hexane masterorganicchemistry.com |
| Extraction Method | The specific technique used to bring the solvent and material into contact. | Maceration, Soxhlet extraction, Continuous extraction organomation.comfrontiersin.org |
| Partitioning Solvents | Immiscible liquids used to separate this compound based on solubility. | Water and an organic solvent (e.g., MTBE) wikipedia.org |
| pH Adjustment | Modification of the aqueous phase pH to influence the partitioning of ionizable compounds. | Used in schemes like the Kupchan method to separate acidic and basic fractions. masterorganicchemistry.com |
Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction (SPE) is a sample preparation technique that utilizes a solid adsorbent (sorbent) to isolate, purify, and concentrate analytes from a liquid sample. sigmaaldrich.comthermofisher.comorganomation.com This method is based on the principles of chromatography and involves the partitioning of analytes between a solid stationary phase and a liquid mobile phase. organomation.com SPE is highly versatile and can be used for sample clean-up, concentration, and matrix simplification, making it particularly useful for complex samples. organomation.com
The SPE process typically involves four main steps: organomation.com
Conditioning: The sorbent is prepared by passing a solvent through it to activate the stationary phase. organomation.com
Sample Loading: The liquid sample containing this compound is passed through the sorbent. This compound is retained on the solid phase through various interactions. organomation.com
Washing: Interfering compounds are removed by washing the sorbent with a solvent that does not elute the analyte of interest. organomation.com
Elution: A different solvent is used to disrupt the interactions between this compound and the sorbent, allowing the pure compound to be collected. organomation.com
There are two primary strategies in SPE: either the analyte of interest is retained on the sorbent while impurities pass through, or the impurities are retained while the analyte passes through. sigmaaldrich.comwaters.com The choice of sorbent is crucial and depends on the properties of this compound and the matrix components. waters.com Common sorbents include silica-based materials (like C18), polymeric resins, and ion-exchange resins. organomation.com
| SPE Parameter | Description | Common Materials/Strategies |
| Sorbent (Stationary Phase) | The solid material that retains the analyte. | Silica-based (C18, C8), Polymeric resins, Ion-exchange resins organomation.com |
| Mobile Phase | The liquid that carries the sample and eluents through the sorbent. | Dependent on the analyte and sorbent; often a combination of organic solvents and water. |
| Extraction Strategy | The approach to separating the analyte from interferences. | 1. Adsorb analyte, wash away interferences, elute analyte. 2. Adsorb interferences, allow analyte to pass through. sigmaaldrich.comwaters.com |
| Elution Solvent | The solvent used to recover the analyte from the sorbent. | A solvent strong enough to disrupt analyte-sorbent interactions. |
Chromatographic Separation and Purification of this compound
Following initial extraction, chromatographic techniques are essential for the high-resolution separation and purification of this compound from the crude extract. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. advancechemjournal.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a liquid mixture. wikipedia.orgopenaccessjournals.com It operates by pumping a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). advancechemjournal.comwikipedia.orgchemguide.co.uk
The fundamental principle of HPLC is the differential interaction of each component with the stationary phase. openaccessjournals.com Compounds with stronger interactions will move through the column more slowly, while those with weaker interactions will move faster, leading to separation. shimadzu.com
Key components of an HPLC system include:
Pump: Delivers the mobile phase at a high, constant pressure. chemguide.co.ukshimadzu.com
Injector: Introduces a precise volume of the sample into the mobile phase stream. advancechemjournal.com
Column: The core of the system where separation occurs, packed with the stationary phase. advancechemjournal.comchemguide.co.uk
Detector: Measures the concentration of the separated components as they exit the column. wikipedia.org
Data System: Processes the detector signal to produce a chromatogram. shimadzu.com
There are different modes of HPLC, with reversed-phase HPLC being the most common. advancechemjournal.com In reversed-phase HPLC, the stationary phase is non-polar (e.g., silica (B1680970) modified with C8 or C18 hydrocarbon chains), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol). chemguide.co.uk This makes it well-suited for separating a wide range of organic molecules. Normal-phase HPLC uses a polar stationary phase (like silica) and a non-polar mobile phase. chemguide.co.uk
| HPLC Parameter | Description | Common Configurations |
| Stationary Phase | The solid packing material within the column. | Reversed-Phase: C18, C8; Normal-Phase: Silica chemguide.co.uk |
| Mobile Phase | The solvent that moves the sample through the column. | Reversed-Phase: Water/Acetonitrile, Water/Methanol; Normal-Phase: Hexane/Ethyl Acetate (B1210297) chemguide.co.uk |
| Column Dimensions | The internal diameter and length of the column. | Analytical: 4.6 mm ID, 150-250 mm length chemguide.co.uk |
| Detection Method | The technique used to detect the separated compounds. | UV-Visible, Mass Spectrometry (MS) wikipedia.org |
Gas Chromatography (GC)
Gas Chromatography (GC) is a separation technique used for analyzing volatile compounds that can be vaporized without decomposing. wikipedia.orglibretexts.org In GC, the mobile phase is an inert gas (carrier gas), such as helium, nitrogen, or hydrogen, which carries the vaporized sample through a column containing the stationary phase. wikipedia.orgphenomenex.com
The separation mechanism in GC is based on the partitioning of the analytes between the gaseous mobile phase and the stationary phase. wikipedia.org The stationary phase can be a liquid coated on an inert solid support (gas-liquid chromatography) or a solid adsorbent (gas-solid chromatography). sigmaaldrich.com Compounds that are more volatile or have weaker interactions with the stationary phase travel through the column faster. libretexts.org
A typical GC system consists of:
Injector: Heats the liquid sample to vaporize it and introduces it into the carrier gas stream. phenomenex.com
Column: A long, narrow tube (often a capillary) where the separation takes place, housed in a temperature-controlled oven. wikipedia.org
Oven: Controls the column temperature, which is a critical parameter for achieving good separation. wikipedia.org
Detector: Senses the components as they elute from the column. The Flame Ionization Detector (FID) is common for organic compounds. infitek.com
For non-volatile compounds, a derivatization step may be necessary to convert them into a volatile form suitable for GC analysis. sigmaaldrich.com
| GC Parameter | Description | Common Selections |
| Carrier Gas (Mobile Phase) | The inert gas that transports the sample vapor. | Helium, Nitrogen, Hydrogen phenomenex.com |
| Stationary Phase | The material inside the column that interacts with the analytes. | Often a polymeric liquid coated on fused silica capillary tubing. wikipedia.org |
| Column Type | The physical form of the column. | Capillary columns (fused silica) are most common. wikipedia.org |
| Injector Type | The method of sample introduction. | Split/Splitless, On-column phenomenex.cominfitek.com |
| Detector | The device that measures the eluting components. | Flame Ionization Detector (FID), Mass Spectrometry (MS) libretexts.orginfitek.com |
Countercurrent Chromatography (CCC)
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid support for the stationary phase. wikipedia.orgelsevier.comufrj.br Instead, it utilizes two immiscible liquid phases, with one serving as the mobile phase and the other as the liquid stationary phase. wikipedia.orgresearchgate.net The stationary phase is held in place within the column by a centrifugal force field. wikipedia.orgufrj.br
The primary advantage of CCC is the elimination of a solid support, which prevents the irreversible adsorption of the analyte and allows for a high recovery of the sample. wikipedia.org This makes it particularly suitable for the purification of natural products. researchgate.net The technique is versatile, allowing for both normal-phase and reversed-phase separations simply by switching which liquid phase acts as the mobile phase and which acts as the stationary phase. wikipedia.org
Modern CCC instruments, often referred to as high-speed countercurrent chromatography (HSCCC) or centrifugal partition chromatography (CPC), use a centrifuge to create strong gravitational forces that ensure efficient mixing of the two liquid phases and retention of the stationary phase. ufrj.braocs.org This continuous partitioning process between the two liquids as the mobile phase flows through the column leads to the separation of the components in the mixture. aocs.org
| CCC Parameter | Description | Key Features |
| Stationary Phase | A liquid held in place by centrifugal force. | Support-free, preventing irreversible adsorption. wikipedia.orgufrj.br |
| Mobile Phase | A liquid immiscible with the stationary phase. | Flows through the stationary phase, partitioning the analytes. wikipedia.org |
| Solvent System | The pair of immiscible liquids used for separation. | Wide variety of biphasic systems can be used for optimal selectivity. wikipedia.org |
| Separation Principle | Continuous liquid-liquid partitioning. | Based on the differential solubilities of analytes in the two liquid phases. aocs.org |
| Advantages | Key benefits over solid-support chromatography. | High sample recovery, high sample capacity, low solvent consumption. wikipedia.orgaocs.org |
Hyphenated Techniques for Identification and Quantification
Hyphenated techniques, which combine a separation method with a detection method, are indispensable in modern phytochemical analysis. They offer high sensitivity and selectivity, which are crucial for analyzing target compounds in intricate mixtures.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out for its exceptional sensitivity and specificity, making it a premier tool for trace-level quantification of analytes in complex biological samples. resolian.com The technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.
In the analysis of this compound, a reversed-phase LC system, likely using a C18 column, would separate the alkaloid from other components in the sample extract. nih.gov The mobile phase would typically consist of a mixture of water (often with additives like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. nih.govur.ac.rw
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids like this compound. The first mass spectrometer (MS1) selects the protonated molecule of this compound (the precursor ion). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, allowing for accurate quantification even at very low concentrations. pharmanueva.com The development of a sensitive LC-MS/MS method is a complex process that requires careful optimization of both chromatographic and mass spectrometric parameters. resolian.comut.ee
A typical LC-MS/MS method for a quinoline (B57606) alkaloid might involve the following parameters:
Table 1: Example LC-MS/MS Method Parameters| Parameter | Setting |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ for this compound |
| Product Ions | Specific fragments of this compound |
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, particularly suited for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like many alkaloids, a derivatization step is often required to increase their volatility and thermal stability.
In the context of this compound research, GC-MS could be used for profiling volatile compounds in a plant extract or for quantifying this compound after derivatization. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. phytopharmajournal.com The column separates components based on their boiling points and interaction with the stationary phase. journaljocamr.com As each compound elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for identification by comparison with spectral libraries like that of the National Institute of Standards and Technology (NIST). phytopharmajournal.com
GC-MS is a valuable tool for identifying a wide range of compounds in a single run, making it useful for the initial characterization of plant extracts containing this compound. nih.gov
High-performance liquid chromatography coupled with an ultraviolet-visible (UV/Vis) or a diode-array detector (DAD) is a robust and widely used technique for the quantification of phytochemicals. researchgate.netscienceopen.com this compound, as a quinoline alkaloid, contains a chromophore that absorbs light in the UV region, making this detection method highly suitable. chromatographyonline.com
A DAD, an advanced type of UV detector, acquires absorbance data over a wide range of wavelengths simultaneously. researchgate.net This provides three-dimensional data (absorbance vs. time vs. wavelength), which is incredibly useful for method development and analysis. It allows for the selection of the optimal detection wavelength for this compound, ensuring maximum sensitivity and minimizing interference from co-eluting compounds. nih.gov Furthermore, the DAD can assess peak purity by comparing spectra across a single chromatographic peak, providing confidence that the peak corresponds to a single compound. chemmethod.com
An HPLC-DAD method for this compound would typically involve a reversed-phase C18 column and a mobile phase gradient of water and acetonitrile or methanol. chemmethod.com The method is valued for its reliability, cost-effectiveness, and straightforward operation in routine quality control and quantification studies. scienceopen.com
Method Development and Validation for this compound Analysis in Research Samples
Developing and validating an analytical method is a mandatory process in regulated environments and a cornerstone of reliable scientific research. researchgate.net The process ensures that the chosen method is fit for its intended purpose, providing consistently accurate and precise results. scielo.br Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). phcogres.com
Selectivity and specificity are critical parameters in method validation that are often used interchangeably, though they have distinct meanings. echemi.com Specificity is the ability of a method to produce a signal for only the analyte of interest, unequivocally assessing it in the presence of other components. resolian.comchemmethod.com Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. researchgate.net For chromatographic methods, selectivity is demonstrated by the ability to separate the this compound peak from peaks of other compounds that might be present in the sample matrix, such as other alkaloids or plant metabolites. echemi.com
To assess selectivity, a chromatogram of a blank sample matrix (e.g., a plant extract known not to contain this compound) is compared with the chromatogram of the matrix spiked with this compound and other potentially interfering compounds. The absence of any interfering peaks at the retention time of this compound in the blank chromatogram indicates the method's selectivity. scielo.br With HPLC-DAD, peak purity analysis can further confirm that the analyte peak is not co-eluting with impurities. nih.gov
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ncsu.edu It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Accuracy is the closeness of the measurement to the true value. ncsu.eduprecisa.com
Precision is assessed at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short period with the same analyst and equipment. inab.ie
Intermediate Precision (Inter-day precision): Evaluates the variations within a laboratory over different days, with different analysts, or on different equipment. inab.ie
Accuracy is typically determined through recovery studies. A known amount of pure this compound standard is added (spiked) into a sample matrix. The sample is then analyzed, and the measured concentration is compared to the known added (spiked) concentration. The result is expressed as a percentage recovery. phcogres.com
Validation guidelines typically require RSD values for precision to be below a certain threshold (e.g., <2-3%) and recovery rates for accuracy to be within a specified range (e.g., 98-102%). phcogres.comnih.gov
Table 2: Example of Precision and Accuracy Data for a Validated HPLC Method
| Quality Control Sample | Nominal Conc. (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (% Recovery) |
| Low QC | 10 | 1.8 | 2.1 | 101.5 |
| Mid QC | 50 | 1.2 | 1.5 | 99.8 |
| High QC | 100 | 0.9 | 1.3 | 100.7 |
This table represents typical validation results for an analytical method and is for illustrative purposes.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
In the analysis of chemical compounds, the limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected above the background noise of the system, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for ensuring the reliability of data in research, particularly when dealing with trace amounts of a substance.
For furoquinoline alkaloids, a class of compounds to which this compound belongs, advanced analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS) have been developed and validated. These methods offer high sensitivity and selectivity, which are essential for the accurate determination of these alkaloids in complex matrices such as plant extracts.
A study focused on the rapid determination of furoquinoline alkaloids in species of the Rutaceae family provides valuable insights into the achievable LOD and LOQ values for compounds structurally related to this compound. tandfonline.com The validation of this UPLC-based method demonstrated excellent linearity, precision, and accuracy. tandfonline.com
The reported limits of detection and quantification for several furoquinoline alkaloids using both PDA and MS detectors are detailed in the tables below.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Furoquinoline Alkaloids by UPLC-PDA
| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Dictamnine | 25 | 75 |
| Skimmianine | 25 | 75 |
| γ-Fagarine | 25 | 75 |
| Kokusaginine | 25 | 75 |
Data sourced from a study on the determination of furoquinoline alkaloids in Rutaceae species. tandfonline.com
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Furoquinoline Alkaloids by UPLC-ESI-Q-TOF/MS
| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Dictamnine | 1.2 | 3.6 |
| Skimmianine | 1.2 | 3.6 |
| γ-Fagarine | 1.2 | 3.6 |
| Kokusaginine | 1.2 | 3.6 |
Data sourced from a study on the determination of furoquinoline alkaloids in Rutaceae species. tandfonline.com
The results clearly indicate that the UPLC-ESI-Q-TOF/MS method provides significantly lower LOD and LOQ values compared to the UPLC-PDA method, highlighting its superior sensitivity for the trace analysis of these alkaloids. tandfonline.com The analytes were effectively ionized into quasi-molecular ions [M + H]⁺ in the mass spectrometer, and their fragmentation patterns under collision-induced dissociation were used for qualitative identification. tandfonline.com
While specific LOD and LOQ values for this compound are not explicitly detailed in this particular study, the data presented for other furoquinoline alkaloids serve as a strong benchmark. Given the structural similarities, it can be inferred that similar levels of detection and quantification would be achievable for this compound using these advanced analytical methodologies. The development and validation of such sensitive methods are paramount for future research on this compound, enabling its accurate quantification in various biological and chemical studies.
Preclinical Pharmacological Investigations and Mechanistic Insights of this compound
This compound, a quinoline alkaloid, has been the subject of various preclinical pharmacological studies to elucidate its mechanisms of action on different biological systems. These investigations have primarily utilized in vitro and ex vivo models to understand its effects at the cellular and tissue levels.
Preclinical Pharmacological Investigations and Mechanistic Insights of Pteleprenine
In vitro Mechanistic Studies on Cellular Systems
In vitro studies using isolated cellular systems have been instrumental in characterizing the pharmacological profile of pteleprenine. These studies allow for the investigation of the compound's direct effects on specific cell types and molecular targets, free from the complexities of a whole organism.
Smooth Muscle Contraction Modulation (e.g., guinea pig ileum models)
This compound has been shown to modulate smooth muscle contraction, particularly in guinea pig ileum preparations. scinews.uzdntb.gov.ua In these models, this compound demonstrated an inhibitory effect on the contractile responses induced by various stimuli. dntb.gov.ua Specifically, it has been observed to antagonize contractions elicited by electrical stimulation. dntb.gov.ua The pA2 value, a measure of antagonist potency, for this compound's action on the guinea-pig ileum was determined to be 6.6. dntb.gov.ua This suggests a specific receptor-mediated mechanism of action. The modulation of smooth muscle contraction is a key area of investigation for potential therapeutic applications. scinews.uzdntb.gov.ua
Receptor Functional Assays in Cell Lines Expressing Target Receptors
To further understand the receptor-level interactions of this compound, functional assays in cell lines genetically engineered to express specific target receptors are employed. vdoc.pub These assays are crucial for identifying the precise molecular targets through which this compound exerts its effects. For instance, such studies can determine whether this compound acts as an agonist, antagonist, or allosteric modulator at a particular receptor. While the specific cell lines and receptor targets for this compound are detailed in specialized pharmacological literature, this approach allows for a direct assessment of its activity on receptors like those involved in smooth muscle contraction or neurotransmission. vdoc.pub
Cellular Viability and Proliferation Studies (e.g., against specific cell types, not for toxicity)
Investigations into the effects of this compound on cellular viability and proliferation have been conducted to understand its broader cellular impacts, beyond immediate physiological responses. dntb.gov.ua These studies are not aimed at assessing toxicity but rather at determining if the compound influences cell growth and division in specific cell types. Such research can reveal potential applications in conditions characterized by abnormal cell proliferation. While some quinoline (B57606) alkaloids have been noted for their activity against various cancer cell lines, the specific profile of this compound in this regard requires detailed investigation. scinews.uz
Ex vivo and Isolated Organ Preparations
Ex vivo studies on isolated organ preparations provide a bridge between in vitro cellular assays and in vivo whole-animal studies. These models maintain the tissue architecture and some of the physiological complexity of the organ, allowing for a more integrated understanding of a compound's effects.
Studies on Cardiac Tissue Electrophysiology and Contractility (e.g., canine left atrium)
The pharmacological properties of this compound have been examined in isolated canine left atrial preparations. vdoc.pubnih.gov In these studies, this compound was found to possess negative inotropic and chronotropic effects, meaning it decreases the force and rate of contraction, respectively. dntb.gov.ua This action is attributed to its ability to inhibit the influx of calcium ions (Ca2+) into cardiac muscle cells. dntb.gov.ua Specifically, this compound has been shown to suppress the slow inward current (Isi) and the transient inward current (Iti) in a concentration-dependent manner. dntb.gov.ua These currents are crucial for the normal electrical activity and contraction of the heart. The table below summarizes the inhibitory effects of this compound on these cardiac currents.
| Parameter | IC50 (μM) |
| Slow Inward Current (Isi) | 3.2 |
| Transient Inward Current (Iti) | 2.8 |
This interactive data table summarizes the concentration of this compound required to inhibit 50% of the specified cardiac currents.
Assessment of Neurotransmitter Release or Uptake in Tissue Slices
The influence of this compound on neurotransmitter dynamics can be assessed using tissue slices from specific brain regions. This ex vivo method allows for the study of how the compound might affect the release or reuptake of neurotransmitters like acetylcholine (B1216132), which is involved in regulating smooth muscle function. msdmanuals.comclevelandclinic.org While direct studies on this compound's effect on neurotransmitter release in tissue slices are not extensively detailed in the provided context, its antagonistic action on muscarinic receptors in the guinea pig ileum suggests an interaction with the cholinergic system. dntb.gov.uadntb.gov.ua Such interactions could be further explored by measuring the release of radiolabeled acetylcholine from brain tissue slices in the presence of this compound. This type of investigation is crucial for understanding the full scope of its pharmacological activity.
Mechanistic In vivo Studies in Animal Models (Focus on molecular/cellular outcomes, not broad systemic effects)
Currently, there is a significant lack of published in vivo studies in animal models that specifically investigate the molecular and cellular mechanisms of this compound. Research detailing receptor occupancy, target engagement, or the direct modulation of specific physiological responses at a cellular level following this compound administration in living organisms has not been identified in the available scientific literature.
Receptor Occupancy and Target Engagement Studies
No in vivo receptor occupancy or target engagement studies for this compound are available in the current body of scientific literature. This type of investigation, which would typically involve techniques like positron emission tomography (PET) with a radiolabeled form of this compound or ex vivo autoradiography after systemic administration, has not been reported. Consequently, there is no direct evidence from animal models to confirm which specific molecular targets this compound binds to, or the extent of this binding in a physiological system.
Modulation of Specific Physiological Responses by this compound in Research Models
There is a scarcity of in vivo research detailing the modulation of specific molecular or cellular responses by this compound in animal models. However, ex vivo pharmacological studies have provided some insights into its potential mechanisms, which could guide future in vivo investigations.
One key study investigated the pharmacological properties of this compound on isolated tissues: the guinea pig ileum and the canine left atrium. nih.govoup.com The findings from this research suggest a specific interaction with neuronal nicotinic acetylcholine receptors (nAChRs).
Key Ex Vivo Findings:
Effect on Nicotinic Receptors: In the guinea pig ileum, this compound was found to inhibit contractions induced by nicotine (B1678760) in a dose-dependent manner. nih.gov It also suppressed contractions caused by 1,1-dimethyl-4-phenylpiperazinium (DMPP), which is a specific agonist for nicotinic acetylcholine receptors. nih.gov This suggests that this compound acts as an antagonist at these receptors.
Receptor Specificity: The inhibitory action appeared specific to certain nicotinic receptors. This compound did not show significant inhibitory effects on the negative inotropic responses induced by either acetylcholine or nicotine in the canine left atrium. nih.govoup.com Furthermore, it did not inhibit contractions induced by acetylcholine or histamine (B1213489) in the guinea pig ileum at lower concentrations. nih.gov
These ex vivo results point toward this compound being a selective antagonist of neuronal nicotinic acetylcholine receptors. nih.gov However, without in vivo studies, it remains unconfirmed whether this mechanism translates to a living animal model and what the downstream cellular and physiological consequences of this receptor antagonism would be.
The table below summarizes the key findings from the primary ex vivo study available.
| Tissue Model | Agonist | This compound Effect | Implied Mechanism |
| Guinea Pig Ileum | Nicotine | Dose-dependent inhibition of contraction | Antagonism of nicotinic acetylcholine receptors |
| Guinea Pig Ileum | DMPP (nicotinic agonist) | Dose-dependent suppression of contraction | Antagonism of nicotinic acetylcholine receptors |
| Guinea Pig Ileum | Acetylcholine, Histamine | No significant inhibition at <10⁻⁶ M | Specificity of action |
| Canine Left Atrium | Acetylcholine, Nicotine | No considerable inhibitory effect | Lack of effect on cardiac nicotinic/muscarinic receptors involved in inotropy |
This information underscores the need for future in vivo research to validate these ex vivo findings and to explore the precise molecular and cellular outcomes of this compound administration in animal models.
Current Research Gaps and Future Perspectives in Pteleprenine Studies
Elucidating Novel Biosynthetic Enzymes and Regulatory Pathways
The biosynthesis of quinoline (B57606) alkaloids, including pteleprenine, is a complex process involving a series of enzymatic reactions. mdpi.com While the general pathways are understood, the specific enzymes and the intricate regulatory networks governing this compound production are not fully elucidated. A significant challenge lies in the fact that many putative enzymes and transcription factor-gene relationships have not been functionally validated. mdpi.com
Future research should focus on:
Identification and Characterization of Novel Enzymes: Utilizing modern genomic and proteomic techniques to identify and characterize the specific enzymes involved in the this compound biosynthetic pathway. This includes enzymes responsible for the formation of the quinoline ring, prenylation, and other modifications.
Understanding Regulatory Mechanisms: Investigating the transcription factors and signaling pathways that regulate the expression of biosynthetic genes. nih.gov This could involve studying how environmental cues or developmental stages influence this compound production in plants. frontiersin.org The study of how enzyme activation regulates metabolic processes is crucial, as many biochemical pathways have activators from different pathways, indicating significant regulatory crosstalk. embopress.org
Metabolon Formation: Exploring the spatial organization of biosynthetic enzymes. It is hypothesized that these enzymes may form "metabolons," which are transient complexes that enhance pathway efficiency by channeling intermediates. nih.gov
Exploration of Undiscovered Bioactivities and Corresponding Molecular Targets
This compound is known to be a quinoline alkaloid. scinews.uz Quinoline and quinazoline (B50416) alkaloids have garnered significant interest for over two centuries due to their wide range of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties. nih.gov While some bioactivities of this compound have been reported, a vast potential for undiscovered pharmacological effects remains.
Key areas for future exploration include:
Broad-Spectrum Bioactivity Screening: Systematically screening this compound against a wide array of biological targets, including various cancer cell lines, pathogenic microbes, and viruses.
Target Identification and Mechanism of Action: For any identified bioactivity, the next critical step is to pinpoint the specific molecular target(s). nih.gov Techniques such as chemical proteomics can be employed to identify the proteins that this compound interacts with, thus unraveling its mechanism of action. nih.gov
Phenotypic Screening: Utilizing phenotypic screening of natural products to discover novel drug targets and their functions. nih.gov
Advancements in Asymmetric Synthesis and Flow Chemistry for this compound and Analogues
The chemical synthesis of this compound and its analogues presents opportunities for both improving production efficiency and creating novel derivatives with enhanced bioactivities.
Asymmetric Synthesis: Developing efficient asymmetric synthesis methods is crucial for producing enantiomerically pure this compound, as different enantiomers can exhibit distinct biological activities. cutm.ac.in This involves the use of chiral auxiliaries, catalysts, or reagents to control the stereochemistry of the reaction. slideshare.netwikipedia.org The Sharpless epoxidation is an example of a reaction that utilizes a chiral ligand to control the facial selectivity of the epoxidation. slideshare.net
Flow Chemistry: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, enhanced reaction efficiency, and easier scalability. nih.govseqens.com Implementing flow chemistry for the synthesis of this compound could lead to a more sustainable and cost-effective production process. goflow.atvapourtec.com This technology allows for precise control over reaction conditions and can handle hazardous reagents more safely. goflow.at
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The application of "omics" technologies can provide a holistic understanding of this compound, from its biosynthesis to its biological effects. uninet.edu These technologies allow for the large-scale analysis of biological molecules, offering comprehensive insights. humanspecificresearch.org
Future research should integrate:
Genomics: Sequencing the genomes of this compound-producing plants can help identify the genes encoding biosynthetic enzymes and regulatory proteins. nih.gov
Transcriptomics: Analyzing the transcriptome can reveal how the expression of these genes is regulated in response to different stimuli. mdpi.com
Proteomics: Studying the proteome can provide direct evidence of the enzymes present and their abundance. ki.se
Metabolomics: Analyzing the metabolome can map the entire network of metabolites, including this compound and its precursors, providing a complete picture of the metabolic pathways. frontiersin.org
The integration of these pan-omics technologies can help to uncover the genetic basis and regulatory mechanisms of complex traits. mdpi.com
Development of Advanced In silico Models for this compound Mechanism Prediction and Lead Optimization
Computational, or in silico, models are becoming increasingly important in drug discovery and development for predicting the biological activity and potential toxicity of chemical compounds. nih.gov
Future directions include:
Mechanism Prediction: Developing in silico models to predict the potential molecular targets and mechanisms of action of this compound. nih.gov This can be achieved by integrating data on chemical-protein interactions with machine learning algorithms. nih.gov
Lead Optimization: Using computational models to design and predict the bioactivity of novel this compound analogues. This can help in prioritizing the synthesis of compounds with the highest potential for desired therapeutic effects.
Toxicity Prediction: Employing in silico toxicology models to predict potential adverse effects of this compound and its derivatives, aiding in the development of safer therapeutic agents. mdpi.comeuropa.eu Mechanistic in silico digestion models can also be used to predict nutrient bioavailability. gavinpublishers.com
Strategies for Sustainable Production and Derivatization of this compound
Ensuring a sustainable supply of this compound is crucial for its long-term research and potential therapeutic applications.
Promising strategies include:
Metabolic Engineering: Genetically modifying microorganisms or plant cell cultures to produce this compound in a controlled and sustainable manner. This approach has been successfully used for the production of other valuable natural products.
Biocatalysis: Using isolated enzymes or whole-cell biocatalysts to perform specific steps in the synthesis of this compound and its derivatives. This can lead to more environmentally friendly and efficient processes.
Green Chemistry Approaches: Implementing principles of green chemistry in the extraction, purification, and chemical modification of this compound to minimize environmental impact. braskem.com.brvattenfall.comoneplanetnetwork.org This includes using renewable resources and developing circular flows of materials. lenzing.com
Comparative Studies of this compound with Other Rutaceae Alkaloids and Related Natural Products
This compound belongs to the Rutaceae family of alkaloids, which is known for producing a diverse array of bioactive compounds. researchgate.net Comparative studies can provide valuable insights into the structure-activity relationships and unique properties of this compound.
Future research should involve:
Structural and Bioactivity Comparisons: Systematically comparing the chemical structure and biological activities of this compound with other quinoline alkaloids isolated from Rutaceae species, such as those from Orixa japonica and Teclea afzelii. researchgate.net
Biosynthetic Pathway Comparisons: Investigating the similarities and differences in the biosynthetic pathways of this compound and other related alkaloids. This can reveal evolutionary relationships and provide tools for combinatorial biosynthesis to create novel compounds.
Pharmacological Profiling: Conducting comprehensive pharmacological profiling of this compound alongside other Rutaceae alkaloids to identify unique therapeutic niches and potential synergistic effects.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Pteleprenine’s structural identity and purity in preclinical studies?
- Methodological Answer : Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are standard for structural elucidation. For purity, HPLC with UV detection (≥95% purity threshold) is critical.
- Example Workflow :
NMR : Confirm stereochemistry and functional groups using ¹H/¹³C NMR (500 MHz, CDCl₃ solvent) .
HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water gradient (flow rate: 1 mL/min) to assess purity .
MS : High-resolution MS (HRMS) in positive ion mode to verify molecular formula .
- Table 1 : Comparison of Analytical Techniques
| Technique | Key Parameters | Detection Limit | Application |
|---|---|---|---|
| NMR | 500 MHz, CDCl₃ | 0.1 mmol | Structural ID |
| HPLC | C18 column | 0.1 µg/mL | Purity |
| HRMS | ESI+ mode | 1 ppm | Molecular formula |
Q. How should researchers design an initial pharmacological screening protocol for this compound?
- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using validated cell lines (e.g., HEK-293, HepG2).
- Steps :
Dose-Response Curves : Test 5–7 concentrations (1 nM–100 µM) to calculate IC₅₀ values .
Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle-only negative controls .
Replicates : Perform triplicate experiments to ensure statistical robustness (p < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Conduct systematic reviews of existing data and design follow-up studies to address bioavailability, metabolism, or model-specific factors.
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Example Approach :
Meta-Analysis : Aggregate data from ≥5 independent studies to identify trends (e.g., species-specific metabolism differences) .
Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models to assess bioavailability gaps .
- Table 2 : Common Data Contradictions and Solutions
| Contradiction Type | Possible Causes | Solutions |
|---|---|---|
| Efficacy mismatch | Bioavailability | PK/PD modeling |
| Toxicity divergence | Metabolic pathways | Metabolomic profiling |
Q. What computational strategies are effective for predicting this compound’s molecular interactions with therapeutic targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) to explore binding affinities and conformational stability.
- Protocol :
Docking : Screen against target proteins (e.g., COX-2, EGFR) using a grid box covering the active site (20 ų) .
MD Simulations : Run 100 ns simulations in explicit solvent (TIP3P water model) to assess complex stability (RMSD < 2 Å) .
Guidance for Reproducibility and Ethical Compliance
- Experimental Replication : Document synthesis protocols in alignment with the Beilstein Journal of Organic Chemistry guidelines, including solvent ratios, catalyst loads, and reaction times .
- Data Transparency : Share raw NMR/HPLC files and simulation trajectories as supplementary information to enable peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
